3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)quinazolin-4(3H)-one
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Overview
Description
3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core, a piperazine ring, and a pyridine moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.
Attachment of the Pyridine Moiety: The pyridine ring is attached through a coupling reaction, such as the Suzuki or Heck reaction, using appropriate pyridine derivatives.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Scientific Research Applications
3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)quinazolin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and metabolic pathways.
Industrial Applications: It is explored for use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes such as kinases and proteases, affecting cellular processes.
Receptor Binding: It can bind to receptors, modulating signal transduction pathways.
Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxyquinazolin-4(3H)-one.
Piperazine Derivatives: Compounds such as 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)ethanone.
Uniqueness
3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)quinazolin-4(3H)-one is unique due to its combination of a quinazolinone core, a piperazine ring, and a pyridine moiety, which imparts distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C20H21N5O2 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]quinazolin-4-one |
InChI |
InChI=1S/C20H21N5O2/c26-19(24-13-11-23(12-14-24)18-7-3-4-9-21-18)8-10-25-15-22-17-6-2-1-5-16(17)20(25)27/h1-7,9,15H,8,10-14H2 |
InChI Key |
HQDGXLCNKGIUAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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